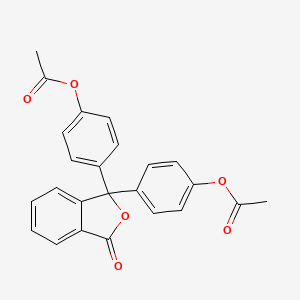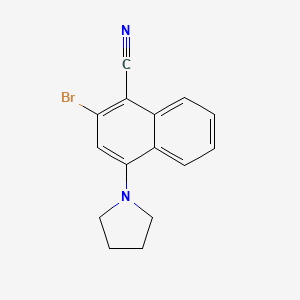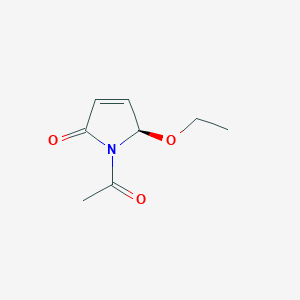
(R)-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one is a chiral compound with a pyrrolone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through a cyclization mechanism to form the pyrrolone ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one: The non-chiral version of the compound.
1-Acetyl-5-methoxy-1H-pyrrol-2(5H)-one: A similar compound with a methoxy group instead of an ethoxy group.
1-Acetyl-5-propoxy-1H-pyrrol-2(5H)-one: A similar compound with a propoxy group.
Uniqueness
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted analogs. The presence of the ethoxy group also imparts specific chemical properties that can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2R)-1-acetyl-2-ethoxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8-5-4-7(11)9(8)6(2)10/h4-5,8H,3H2,1-2H3/t8-/m1/s1 |
Clave InChI |
DQMQOXVGQIWVPI-MRVPVSSYSA-N |
SMILES isomérico |
CCO[C@@H]1C=CC(=O)N1C(=O)C |
SMILES canónico |
CCOC1C=CC(=O)N1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B12890256.png)
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
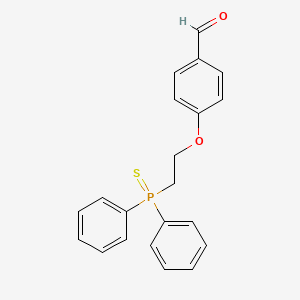
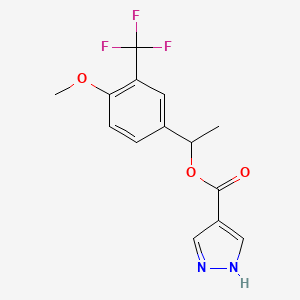
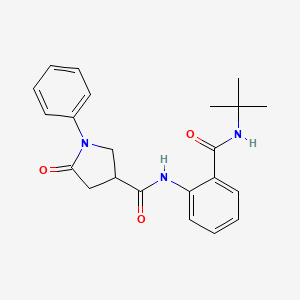
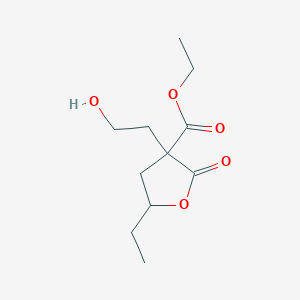
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
